5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action:
The primary targets of this compound include:
- in . in . in . in .
Quinohemoprotein Alcohol Dehydrogenase ADH IIB
in Pseudomonas putida .These enzymes play crucial roles in various metabolic pathways.
Biochemical Pathways:
The affected pathways include:
- This pathway involves the conversion of aromatic amino acids (such as tyrosine) into biogenic amines. The compound’s influence on QEDH1 and other enzymes may impact neurotransmitter synthesis.
Tyrosine Metabolism
The compound’s effects on quinoproteins could alter tyrosine metabolism, potentially affecting catecholamine production and other downstream processes .Preparation Methods
The synthesis of 5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing the reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield pyrazoline derivatives .
Scientific Research Applications
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Comparison with Similar Compounds
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds such as pyrazolo[3,4
Properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-17-8-7-9-18(14-17)15-27-16-21-23(19-10-3-2-4-11-19)25-26-24(21)20-12-5-6-13-22(20)27/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWWJQZLDJYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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